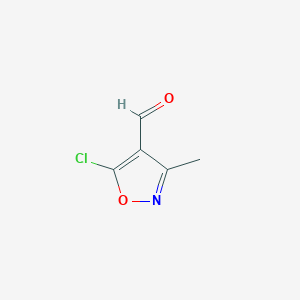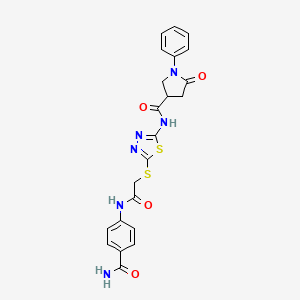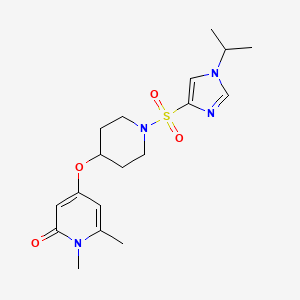
5-Bromo-2-(4-methylphenyl)-4-phenylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(4-methylphenyl)-4-phenylthiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the thiazole family and has a molecular formula of C18H13BrN2S. It is a yellow crystalline solid that is soluble in organic solvents like chloroform and dichloromethane.
Mécanisme D'action
The exact mechanism of action of 5-Bromo-2-(4-methylphenyl)-4-phenylthiazole is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in cells. For example, it has been reported to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been reported to have antifungal activity against Candida albicans, a common fungal pathogen.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Bromo-2-(4-methylphenyl)-4-phenylthiazole in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. However, this compound is relatively expensive, which can limit its use in large-scale experiments. In addition, its potential toxicity and limited stability in aqueous solutions can also be a limitation.
Orientations Futures
There are several future directions for the study of 5-Bromo-2-(4-methylphenyl)-4-phenylthiazole. One potential area of research is the development of new derivatives with enhanced biological activities. Another direction is the investigation of the molecular targets and pathways involved in the compound's biological effects. Furthermore, the development of new methods for the synthesis of this compound could also be an area of interest for future research. Finally, the use of this compound as a probe for metal ion detection could be explored further, especially in the context of biological samples.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various scientific fields. Its unique properties and biological activities make it an interesting target for further research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Méthodes De Synthèse
The synthesis of 5-Bromo-2-(4-methylphenyl)-4-phenylthiazole involves the condensation of 4-methylphenylthiocarboxamide with 4-bromoacetophenone in the presence of a base like potassium carbonate. This reaction yields the intermediate product, which is then cyclized using sulfur and a catalyst like copper(II) bromide to produce this compound.
Applications De Recherche Scientifique
5-Bromo-2-(4-methylphenyl)-4-phenylthiazole has been extensively studied for its potential applications in various scientific fields. It has been used as a building block in the synthesis of novel compounds with potential biological activities. This compound has been reported to exhibit antitumor, anti-inflammatory, and antifungal activities. It has also been used as a probe for the detection of metal ions in biological samples.
Propriétés
IUPAC Name |
5-bromo-2-(4-methylphenyl)-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNS/c1-11-7-9-13(10-8-11)16-18-14(15(17)19-16)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLSLQBSBGUTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2771423.png)
![4-Methoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde](/img/structure/B2771424.png)
![2-Ethyl-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2771426.png)



![N-(4-methoxybenzyl)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2771435.png)

![1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol](/img/structure/B2771438.png)
![3-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2771439.png)
![5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2771441.png)
![N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2771443.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2771446.png)
